
N1-(4-acetamidophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-acetamidophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H31N5O3 and its molecular weight is 437.544. The purity is usually 95%.
BenchChem offers high-quality N1-(4-acetamidophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-acetamidophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurotransmission and Sleep Modulation
- The compound's relevance in sleep-wake modulation has been studied in the context of orexin receptors. Orexins, peptides produced by lateral hypothalamic neurons, play a critical role in wakefulness. The blockade of orexin receptors, specifically OX1R and OX2R, located in wake-active structures, has been shown to promote sleep. Studies have indicated that the selective inhibition of these receptors can initiate and prolong sleep, impacting neurotransmitters like histamine and dopamine (Dugovic et al., 2009).
Antifungal Properties
- Research has identified certain derivatives of the compound as effective antifungal agents. These derivatives demonstrate fungicidal activity against species like Candida and Aspergillus. The introduction of specific modifications to the compound's structure has resulted in improved plasmatic stability while retaining antifungal potency (Bardiot et al., 2015).
Anticancer Applications
- The compound and its derivatives have shown potential as anticancer agents. Specific modifications to the compound's structure have led to the synthesis of derivatives with significant antitumor activities. These activities include the inhibition of cancer cell growth in various cell lines, suggesting their potential in cancer therapeutics (Fang et al., 2016).
Neurokinin Receptor Antagonism
- Studies have also explored the compound's role as a neurokinin-1 receptor antagonist. This property indicates its potential utility in clinical treatments involving the nervous system, including conditions like depression and emesis (Harrison et al., 2001).
Fluorescence and Colorimetric Sensing
- Derivatives of the compound have been developed as fluorescent sensors and colorimetric pH sensors. These applications are significant in biomedical and chemical analyses, where precise measurement and visualization of biological or chemical processes are essential (Liu et al., 2015).
properties
IUPAC Name |
N'-(4-acetamidophenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3/c1-16(30)26-19-8-10-20(11-9-19)27-24(32)23(31)25-15-22(28(2)3)18-7-12-21-17(14-18)6-5-13-29(21)4/h7-12,14,22H,5-6,13,15H2,1-4H3,(H,25,31)(H,26,30)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLSXTYUJXWXSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-acetamidophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2694446.png)

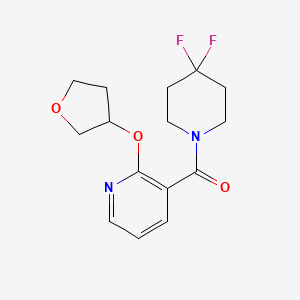
![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-2-yl)pyrimidine](/img/structure/B2694449.png)
![7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one](/img/structure/B2694450.png)
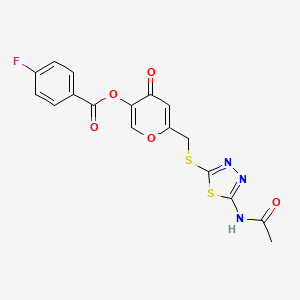

![1-(tert-butyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2694454.png)
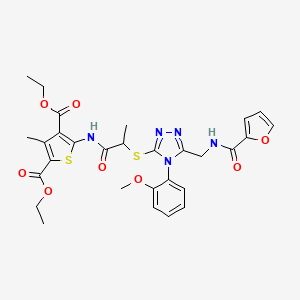
amine hydrochloride](/img/no-structure.png)
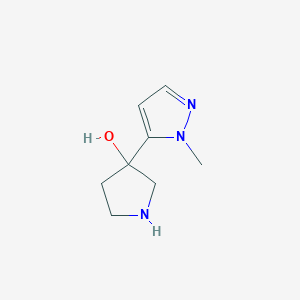
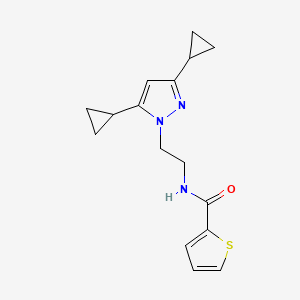

![(3R,9As)-3,4,6,7,9,9a-hexahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazine-3-carbonitrile](/img/structure/B2694469.png)